molecular formula C15H15Cl2NO2S B2745317 2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide CAS No. 1206113-68-9

2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide

Cat. No.: B2745317
CAS No.: 1206113-68-9
M. Wt: 344.25
InChI Key: NEGSWUUJKOPRRH-UHFFFAOYSA-N
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Description

2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide is a chemical compound with the molecular formula C15H15Cl2NO2S. It is a white crystalline solid that is stable under standard conditions. This compound is primarily used as an intermediate in organic synthesis and in the production of biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or sodium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Substituted sulfonamides.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

Scientific Research Applications

2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The compound may also interact with cellular membranes, affecting membrane permeability and function.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-3-methylbenzenesulfonamide: Lacks the phenylethyl group, making it less hydrophobic and potentially less effective in biological applications.

    N-(1-phenylethyl)benzenesulfonamide: Lacks the chlorine atoms, which may reduce its reactivity in nucleophilic substitution reactions.

Uniqueness

2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide is unique due to the presence of both chlorine atoms and the phenylethyl group. This combination enhances its reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2,4-dichloro-3-methyl-N-(1-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2S/c1-10-13(16)8-9-14(15(10)17)21(19,20)18-11(2)12-6-4-3-5-7-12/h3-9,11,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGSWUUJKOPRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)NC(C)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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